molecular formula C21H16BrFN4O2S B11425890 N-{3-[(4-bromo-2-fluorophenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(4-bromo-2-fluorophenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11425890
M. Wt: 487.3 g/mol
InChI Key: AODMTUFJLJAUML-UHFFFAOYSA-N
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Description

N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoxaline core, a bromo-fluorophenyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The bromo-fluorophenyl group is then introduced via a nucleophilic aromatic substitution reaction, where the amino group of the quinoxaline reacts with 4-bromo-2-fluoroaniline. Finally, the sulfonamide group is added through a sulfonation reaction using 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-BROMO-2-FLUOROPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a quinoxaline core, bromo-fluorophenyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H16BrFN4O2S

Molecular Weight

487.3 g/mol

IUPAC Name

N-[3-(4-bromo-2-fluoroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H16BrFN4O2S/c1-13-6-9-15(10-7-13)30(28,29)27-21-20(24-17-11-8-14(22)12-16(17)23)25-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,24,25)(H,26,27)

InChI Key

AODMTUFJLJAUML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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